5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a triazole ring, which is known for its versatility in medicinal chemistry, and a thione group, which can contribute to various biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions: The phenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Pyrrolidine Introduction: The pyrrolidine moiety is attached via a nucleophilic substitution reaction with an appropriate pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting the thione to a thiol group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with thiol groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to its biological effects.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathways: The compound can influence various biochemical pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group and thione functionality.
5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole: Contains a chlorophenyl group and a heterocyclic ring.
Properties
Molecular Formula |
C25H23ClN4S |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C25H23ClN4S/c26-22-13-11-20(12-14-22)24-27-29(25(31)30(24)23-9-5-2-6-10-23)18-28-16-15-21(17-28)19-7-3-1-4-8-19/h1-14,21H,15-18H2 |
InChI Key |
TZVFCHXVAAKTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CN3C(=S)N(C(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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